Cas no 1291848-76-4 (4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine)
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- (4-butylpiperazin-1-yl){5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
- 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
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- Inchi: 1S/C17H23ClN6O/c1-2-3-8-23-9-11-24(12-10-23)17(25)15-16(21-22-20-15)19-14-6-4-13(18)5-7-14/h4-7H,2-3,8-12H2,1H3,(H2,19,20,21,22)
- InChI Key: OJAWGJVRJXBNHI-UHFFFAOYSA-N
- SMILES: C(N1CCN(CCCC)CC1)(C1=C(NC2=CC=C(Cl)C=C2)NN=N1)=O
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6609-6147-2μmol |
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine |
1291848-76-4 | 90%+ | 2μl |
$57.0 | 2023-04-20 | |
| Life Chemicals | F6609-6147-5μmol |
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine |
1291848-76-4 | 90%+ | 5μl |
$63.0 | 2023-04-20 | |
| Life Chemicals | F6609-6147-1mg |
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine |
1291848-76-4 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6609-6147-2mg |
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine |
1291848-76-4 | 90%+ | 2mg |
$59.0 | 2023-04-20 | |
| Life Chemicals | F6609-6147-3mg |
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine |
1291848-76-4 | 90%+ | 3mg |
$63.0 | 2023-04-20 | |
| Life Chemicals | F6609-6147-4mg |
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine |
1291848-76-4 | 90%+ | 4mg |
$66.0 | 2023-04-20 | |
| Life Chemicals | F6609-6147-5mg |
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine |
1291848-76-4 | 90%+ | 5mg |
$69.0 | 2023-04-20 |
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
Comprehensive Overview of 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine (CAS No. 1291848-76-4)
The compound 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine (CAS No. 1291848-76-4) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique combination of a piperazine backbone, a triazole ring, and a chlorophenyl moiety, this compound exhibits potential applications in drug discovery and development. Researchers are particularly interested in its role as a scaffold for designing novel therapeutics targeting kinase inhibition, receptor modulation, and anti-inflammatory pathways.
In recent years, the demand for heterocyclic compounds like 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine has surged due to their versatility in medicinal chemistry. The triazole ring, a key feature of this molecule, is known for its stability and ability to participate in hydrogen bonding, making it a valuable component in drug-likeness optimization. Additionally, the butylpiperazine segment enhances the compound's solubility and bioavailability, addressing common challenges in small-molecule drug development.
The synthesis of CAS No. 1291848-76-4 typically involves multi-step organic reactions, including click chemistry for the formation of the 1,2,3-triazole core. This approach aligns with the growing trend of green chemistry and atom-economical synthesis, which are highly searched topics in scientific databases. Researchers often inquire about the compound's reaction conditions, yield optimization, and purification methods, reflecting its practical relevance in laboratory settings.
From a pharmacological perspective, 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine has been explored for its potential in central nervous system (CNS) disorders and cancer therapy. The chlorophenyl group contributes to its affinity for specific enzyme targets, while the piperazine moiety may influence its pharmacokinetic profile. These attributes make it a candidate for structure-activity relationship (SAR) studies, a hot topic in computational chemistry and AI-driven drug design.
In the context of SEO optimization, this compound is frequently associated with queries such as "triazole derivatives in drug discovery," "piperazine-based bioactive molecules," and "CAS 1291848-76-4 applications." Its relevance to personalized medicine and targeted therapy further enhances its visibility in academic and industrial research. The compound's molecular weight (C17H22ClN6O) and logP value are also critical data points for researchers evaluating its ADMET properties.
As the scientific community continues to explore 4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine, its potential in combinatorial chemistry and high-throughput screening remains a focal point. The integration of machine learning in predicting its biological activity exemplifies the intersection of traditional chemistry and modern technology. This compound exemplifies the innovation driving next-generation pharmaceuticals and underscores the importance of molecular diversity in therapeutic development.
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